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molecular formula C10H12O B2946043 1-Phenylbut-3-en-2-ol CAS No. 6052-66-0

1-Phenylbut-3-en-2-ol

Cat. No. B2946043
M. Wt: 148.205
InChI Key: UABPTAJNCGKQHF-UHFFFAOYSA-N
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Patent
US05492910

Procedure details

A solution of phenylacetaldehyde(600 mg, 5 mmol) in 12 ml of tetrahydrofuran was added dropwise over about 10 minutes to a solution of vinyl magnesium bromide (10 ml; 1M in tetrahydrofuran; 10 mmol) in 12 ml of tetrahydrofuran at 0° C. The internal temperature was maintained below 5° C. during the addition. After stirring for 1 hour at 0° C., the reaction was quenched by adding about 25 ml of saturated ammonium chloride solution. The resulting mixture was extracted with 100 ml of ethyl ether. The organic layer was washed with saturated ammonium chloride solution(50 ml) and brine(50 ml). Drying over magnesium sulfate and concentrating afforded 750 mg of the title product as a light orange liquid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10]([Mg]Br)=[CH2:11]>O1CCCC1>[CH:10]([CH:8]([OH:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[CH2:11]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was maintained below 5° C. during the addition
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding about 25 ml of saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 100 ml of ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated ammonium chloride solution(50 ml) and brine(50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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